molecular formula C16H14BrN3O2 B15019421 N-(4-{[(2Z)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide

N-(4-{[(2Z)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide

Katalognummer: B15019421
Molekulargewicht: 360.20 g/mol
InChI-Schlüssel: TYPQEIAYPCVDOT-ZDLGFXPLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is a chemical compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydrazinecarbonyl group linked to a phenyl ring, which is further connected to a bromophenyl moiety through a methylene bridge. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE typically involves the condensation of 3-bromobenzaldehyde with 4-hydrazinocarbonylphenylacetic acid under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Molecular docking studies have shown that it binds to active sites of target proteins, disrupting their normal function and leading to cell death or inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Bromophenyl)acetamide: Similar structure but lacks the hydrazinecarbonyl group.

    N-(4-{N’-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}phenyl)acetamide: Similar structure but with a different stereochemistry at the methylene bridge.

Uniqueness

N-(4-{N’-[(Z)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is unique due to its specific configuration and the presence of both bromophenyl and hydrazinecarbonyl groups.

Eigenschaften

Molekularformel

C16H14BrN3O2

Molekulargewicht

360.20 g/mol

IUPAC-Name

4-acetamido-N-[(Z)-(3-bromophenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H14BrN3O2/c1-11(21)19-15-7-5-13(6-8-15)16(22)20-18-10-12-3-2-4-14(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10-

InChI-Schlüssel

TYPQEIAYPCVDOT-ZDLGFXPLSA-N

Isomerische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C\C2=CC(=CC=C2)Br

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.